![molecular formula C12H17NO3 B120062 tert-Butyl (4-(hydroxymethyl)phenyl)carbamate CAS No. 144072-29-7](/img/structure/B120062.png)
tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
Overview
Description
“tert-Butyl (4-(hydroxymethyl)phenyl)carbamate” is a chemical compound with the molecular formula C12H17NO3 . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (4-(hydroxymethyl)phenyl)carbamate” consists of a carbamate group attached to a phenyl ring with a hydroxymethyl substituent . The average molecular weight is 223.268 Da .Chemical Reactions Analysis
“tert-Butyl (4-(hydroxymethyl)phenyl)carbamate” can participate in palladium-catalyzed cross-coupling reactions with various aryl halides . It has also been used in the synthesis of tetrasubstituted pyrroles .Physical And Chemical Properties Analysis
“tert-Butyl (4-(hydroxymethyl)phenyl)carbamate” has a molecular weight of 223.27 g/mol . It has a XLogP3-AA value of 1.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
tert-Butyl (4-(hydroxymethyl)phenyl)carbamate: is utilized in the synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group in aniline compounds during synthetic procedures, allowing for further reactions to occur without affecting this functional group.
Preparation of Tetrasubstituted Pyrroles
The compound is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles have significant applications in pharmaceuticals and materials science due to their diverse biological activities and electronic properties.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h4-7,14H,8H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKDTZYYROHLMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10932202 | |
Record name | tert-Butyl [4-(hydroxymethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10932202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-(hydroxymethyl)phenyl)carbamate | |
CAS RN |
144072-29-7 | |
Record name | tert-Butyl [4-(hydroxymethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10932202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-4-aminobenzylalcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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